1-Ethynyl-1-(methylsulfanyl)cyclobutane
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Overview
Description
1-Ethynyl-1-(methylsulfanyl)cyclobutane is an organic compound characterized by a cyclobutane ring with an ethynyl and a methylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-(methylsulfanyl)cyclobutane typically involves the reaction of cyclobutylmethyl sulfide with acetylene under specific conditions. The reaction is often carried out in the presence of a base such as sodium amide (NaNH2) in liquid ammonia, which facilitates the deprotonation of acetylene and subsequent nucleophilic attack on the cyclobutylmethyl sulfide .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-1-(methylsulfanyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, hydrogen gas (H2)
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted cyclobutane
Substitution: Cyclobutane derivatives with different substituents.
Scientific Research Applications
1-Ethynyl-1-(methylsulfanyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Ethynyl-1-(methylsulfanyl)cyclobutane involves its interaction with molecular targets through its ethynyl and methylthio groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethynylcyclobutane: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1-Methylthio-1-cyclobutene: Contains a double bond instead of an ethynyl group, leading to different reactivity and applications.
Cyclobutylmethyl sulfide: Lacks the ethynyl group, limiting its use in reactions requiring this functional group.
Uniqueness: 1-Ethynyl-1-(methylsulfanyl)cyclobutane stands out due to the presence of both ethynyl and methylthio groups, which confer unique reactivity and versatility in chemical synthesis and potential biological activities .
Properties
Molecular Formula |
C7H10S |
---|---|
Molecular Weight |
126.22 g/mol |
IUPAC Name |
1-ethynyl-1-methylsulfanylcyclobutane |
InChI |
InChI=1S/C7H10S/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3 |
InChI Key |
DLPYXCAOGQSRGI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CCC1)C#C |
Origin of Product |
United States |
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